Cas no 1038-66-0 (4,4'-Diaminooctafluorobiphenyl)

4,4'-Diaminooctafluorobiphenyl structure
1038-66-0 structure
Product name:4,4'-Diaminooctafluorobiphenyl
CAS No:1038-66-0
MF:C12H4F8N2
MW:328.16079044342
MDL:MFCD00007646
CID:174997
PubChem ID:87568110

4,4'-Diaminooctafluorobiphenyl Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-4,4'-diamine,2,2',3,3',5,5',6,6'-octafluoro-
    • 4-(4-amino-2,3,5,6-tetrafluorophenyl)-2,3,5,6-tetrafluoroaniline
    • 4,4’-Diaminooctafluorobiphenyl
    • 4,4'-Diaminooctafluorobiphenyl
    • 2,2',3,3',5,5',6,6'-Octafluorobenzidine
    • 2,2',3,3',5,5',6,6'-octafluoro-biphenyl-4,4'-diamine
    • 4,4'-diamino-2,2',3,3',5,5',6,6'-octafluorobiphenyl
    • 4,4'-Diaminoctafluorobiphenyl
    • 4,4'-Diaminooctafluorodiphenyl
    • Benzidine,2,2',3,3',5,5',6,6'-octafluoro
    • octafluoro-4,4'-biphenylenediamine
    • Octafluorobenzidine
    • Perfluorobenzidine
    • Octafluorobiphenyl-4,4'-diamine
    • octafluoro-4,4-biphenylenediamine
    • 4,4'-Diaminooctafluorobiphenyl90%
    • 4,4'-Diaminooctafluorobiphenyl,98%
    • 4,4'-Diaminooctafluorobiphenyl 90%
    • [1,1'-Biphenyl]-4,4'-diamine, 2,2',3,3',5,5',6,6'-octafluoro-
    • Benzidine, octafluoro-
    • 2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diamine
    • 4,4'-Biphenyldiamine, 2,2',3,3',5,5',6,6'-octafluoro-
    • Benzidine, 2,2',3,3',5,5',6,6'-octafluoro-
    • 2,2',3,3',5,5',6,6'-octafluoro-4,4'-bibenzenamine
    • 4-(4-amino-2,3,5,6-tetrafluorophenyl)-2,3,5,6-
    • A800830
    • YSWG727
    • 2,3,3',5,5',6,6'-Octafluorobenzidine
    • [1,4'-diamine, 2,2',3,3',5,5',6,6'-octafluoro-
    • FWOLORXQTIGHFX-UHFFFAOYSA-N
    • NS00015799
    • 2,2 inverted exclamation mark ,3,3 inverted exclamation mark ,5,5 inverted exclamation mark ,6,6 inverted exclamation mark -Octafluoro-[1,1 inverted exclamation mark -biphenyl]-4,4 inverted exclamation mark -diamine
    • FS-4814
    • AI3-52506
    • DTXSID8061424
    • 4,4'-Diaminooctafluorobiphenyl, 90%, technical grade
    • AKOS007930313
    • FT-0617026
    • CS-0121222
    • (1,1'-Biphenyl)-4,4'-diamine, 2,2',3,3',5,5',6,6'-octafluoro-
    • Benzidine,2',3,3',5,5',6,6'-octafluoro-
    • NSC 88339
    • NSC-88339
    • 2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-diamine
    • 1038-66-0
    • 4,4'-Diaminooctafluorobiphenyl, >/=97%
    • 4,4-Diaminooctafluorobiphenyl
    • D1632
    • 4, 2,2',3,3',5,5',6,6'-octafluoro-
    • MFCD00007646
    • EINECS 213-861-4
    • 2,2',3,3',5,5',6,6'-octafluorobiphenyl-4,4'-diamine
    • SCHEMBL600277
    • SY050353
    • NSC88339
    • 4,4/'-DIAMINOOCTAFLUOROBIPHENYL
    • C12H4F8N2
    • NCIOpen2_009601
    • DB-040489
    • 4,4''-Diaminooctafluorobiphenyl
    • OCTAFLUORO-[1,1'-BIPHENYL]-4,4'-DIAMINE
    • A11847
    • 4-(4-Amino-2,3,5,6-tetrafluoro-phenyl)-2,3,5,6-tetrafluoro-aniline
    • MDL: MFCD00007646
    • Inchi: 1S/C12H4F8N2/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16/h21-22H2
    • InChI Key: FWOLORXQTIGHFX-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C(=C(C=1C1C(=C(C(=C(C=1F)F)N([H])[H])F)F)F)F)N([H])[H])F

Computed Properties

  • Exact Mass: 328.02500
  • Monoisotopic Mass: 328.025
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 1
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 52
  • Tautomer Count: nothing
  • XLogP3: 3

Experimental Properties

  • Color/Form: White to light brown crystalline powder
  • Density: 1.5568 (estimate)
  • Melting Point: 175.0 to 182.0 deg-C
  • Boiling Point: 295.4°C at 760 mmHg
  • Flash Point: 132.4°C
  • Refractive Index: 1.511
  • PSA: 52.04000
  • LogP: 4.79320

4,4'-Diaminooctafluorobiphenyl Security Information

4,4'-Diaminooctafluorobiphenyl Customs Data

  • HS CODE:29215900

4,4'-Diaminooctafluorobiphenyl Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB103240-5 g
4,4'-Diaminooctafluorobiphenyl, 97%; .
1038-66-0 97%
5 g
€210.30 2023-07-20
eNovation Chemicals LLC
D757286-25g
2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diamine
1038-66-0 97.0%
25g
$240 2024-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X69315-200mg
2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diamine
1038-66-0
200mg
¥98.0 2021-09-07
Apollo Scientific
PC2190-5g
4,4'-Diaminooctafluorobiphenyl
1038-66-0 97%
5g
£66.00 2025-02-21
Fluorochem
010443-5g
4,4'-Diaminooctafluorobiphenyl
1038-66-0 97%
5g
£93.00 2022-02-28
TRC
D493403-100mg
4,4'-Diaminooctafluorobiphenyl
1038-66-0
100mg
$ 80.00 2022-04-29
eNovation Chemicals LLC
D757286-5g
2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diamine
1038-66-0 97.0%
5g
$100 2024-06-07
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
LJT+D1632-1G
4,4'-Diaminooctafluorobiphenyl
1038-66-0 97.0%
1g
¥370.5 2023-09-15
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
LJT+D1632-5G
4,4'-Diaminooctafluorobiphenyl
1038-66-0 97.0%
5g
¥1225.5 2023-09-15
Fluorochem
010443-25g
4,4'-Diaminooctafluorobiphenyl
1038-66-0 97%
25g
£375.00 2022-02-28

4,4'-Diaminooctafluorobiphenyl Related Literature

Additional information on 4,4'-Diaminooctafluorobiphenyl

Recent Advances in the Application of 4,4'-Diaminooctafluorobiphenyl (CAS: 1038-66-0) in Chemical Biology and Pharmaceutical Research

4,4'-Diaminooctafluorobiphenyl (CAS: 1038-66-0) is a fluorinated aromatic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in chemical biology and pharmaceutical research. This compound, characterized by its octafluorinated biphenyl core and terminal amino groups, exhibits remarkable stability, hydrophobicity, and electronic properties, making it a valuable building block for advanced materials and bioactive molecules. Recent studies have explored its utility in drug discovery, polymer chemistry, and materials science, highlighting its versatility and promising future in interdisciplinary research.

One of the most notable applications of 4,4'-Diaminooctafluorobiphenyl is in the development of high-performance polymers. Researchers have leveraged its rigid, fluorinated structure to synthesize polyimides and polyamides with exceptional thermal stability, chemical resistance, and low dielectric constants. These materials are particularly relevant for aerospace, electronics, and coatings industries, where durability and performance under extreme conditions are critical. A 2023 study published in the Journal of Materials Chemistry demonstrated that polymers derived from this compound exhibited superior mechanical properties and retained stability at temperatures exceeding 400°C, outperforming conventional alternatives.

In the realm of drug discovery, 4,4'-Diaminooctafluorobiphenyl has emerged as a key scaffold for designing novel bioactive molecules. Its fluorinated structure enhances membrane permeability and metabolic stability, addressing common challenges in drug development. Recent work published in Bioorganic & Medicinal Chemistry Letters (2024) highlighted its incorporation into kinase inhibitors, where the compound's unique electronic properties improved binding affinity and selectivity. Additionally, its role in the synthesis of fluorinated analogs of known drugs has opened new avenues for optimizing pharmacokinetic profiles and reducing off-target effects.

Beyond polymers and pharmaceuticals, this compound has also found applications in advanced materials such as liquid crystals and organic semiconductors. Its ability to influence molecular packing and electronic interactions has been exploited to enhance the performance of optoelectronic devices. A 2023 study in Advanced Functional Materials reported that 4,4'-Diaminooctafluorobiphenyl-based liquid crystals exhibited high charge carrier mobility and thermal stability, making them suitable for next-generation display technologies and flexible electronics.

Despite its promising applications, challenges remain in the large-scale synthesis and functionalization of 4,4'-Diaminooctafluorobiphenyl. Recent efforts have focused on developing more efficient synthetic routes and exploring its reactivity under milder conditions. A breakthrough in catalytic fluorination, published in Nature Chemistry (2023), has provided a scalable method for producing high-purity derivatives, paving the way for broader industrial adoption.

In conclusion, 4,4'-Diaminooctafluorobiphenyl (CAS: 1038-66-0) represents a versatile and high-value compound with diverse applications in chemical biology and pharmaceutical research. Its unique properties continue to inspire innovation across multiple disciplines, from materials science to drug design. As synthetic methodologies advance and its potential is further unlocked, this compound is poised to play an increasingly prominent role in addressing complex scientific and technological challenges.

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